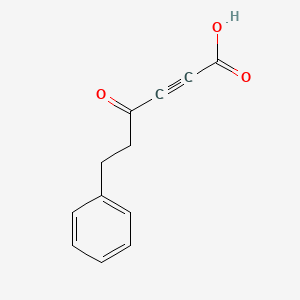

4-Oxo-6-phenylhex-2-ynoic acid

Description

Properties

CAS No. |

138556-39-5 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-oxo-6-phenylhex-2-ynoic acid |

InChI |

InChI=1S/C12H10O3/c13-11(8-9-12(14)15)7-6-10-4-2-1-3-5-10/h1-5H,6-7H2,(H,14,15) |

InChI Key |

UJEDMBIYBKULKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C#CC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Additions to the Alkyne

The terminal alkyne moiety undergoes nucleophilic additions under catalytic conditions. For example:

-

Hydroamination : Reaction with amines in the presence of copper(I) catalysts forms propargylamine derivatives.

-

Hydrothiolation : Thiols add across the triple bond to yield vinyl sulfides, with regioselectivity controlled by catalyst choice.

Proposed Mechanism :

-

Activation of the alkyne via π-complexation with a metal catalyst.

-

Nucleophilic attack by the amine/thiol at the β-carbon.

Reduction Reactions

The ketone and alkyne groups are susceptible to reduction:

Reduction of the carboxylic acid to an alcohol requires harsh conditions (e.g., BH₃·THF), but this is less common due to competing side reactions.

Esterification and Derivatization

The carboxylic acid reacts with alcohols under acidic or coupling conditions:

-

Fischer esterification : Heating with ethanol/H₂SO₄ yields ethyl 4-oxo-6-phenylhex-2-ynoate.

-

Amide formation : Coupling with amines (e.g., EDC/HOBt) generates peptidomimetics, relevant in medicinal chemistry .

Key Data :

-

Esterification proceeds with >80% yield under reflux.

-

Amidation efficiency depends on steric hindrance from the phenyl group .

Cycloaddition Reactions

The alkyne engages in [2+2] and [3+2] cycloadditions:

-

Huisgen cycloaddition : With

Comparison with Similar Compounds

Key Observations :

- The hypothetical compound’s alkyne group distinguishes it from analogs with conjugated dienes (e.g., ) or fused rings (e.g., ).

- The fused-ring system in introduces steric constraints absent in linear analogs, while the quinoline derivative exhibits aromatic stabilization and tautomeric equilibria.

Physicochemical Properties

Key Observations :

Key Observations :

- The hypothetical compound’s synthesis would prioritize alkyne formation, whereas relies on cycloaddition to construct its fused-ring system.

- The dienoic acid may involve conjugated carbonyl chemistry, contrasting with the metal-catalyzed steps needed for the alkyne analog.

Intermolecular Interactions

- Furoisoindole Derivative : Exhibits O—H···O hydrogen bonds forming chains and C—H···π interactions stabilizing the crystal lattice.

- Dienoic Acid : Extended conjugation allows π-π stacking with phenyl groups, while hydroxyl and carboxylic acid groups facilitate dimerization.

- Hypothetical Compound : Predicted to form carboxylic acid dimers, with the alkyne participating in metal coordination or [2+2] cycloadditions.

Preparation Methods

Reaction Overview

The most widely documented synthesis of 4-oxo-6-phenylhex-2-ynoic acid begins with succinic acid derivatives and benzene, employing a Friedel-Crafts acylation to install the phenyl group. This method, detailed in a Royal Society of Chemistry protocol, involves four stages:

-

Chlorination of Succinic Acid : Refluxing succinic acid with sulfuryl chloride () produces succinyl chloride.

-

Friedel-Crafts Acylation : Reacting succinyl chloride with benzene in the presence of aluminum chloride () yields 4-oxo-4-phenylbutanoic acid.

-

Wolff-Kishner Reduction : Treatment with hydrazine hydrate () and potassium hydroxide () under reflux removes the carbonyl group, forming 4-phenylbutanoic acid.

-

Cyclocondensation : Heating 4-phenylbutanoic acid in methanesulfonic acid induces cyclization to produce the final product.

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | , reflux, 3 h | 91 |

| Friedel-Crafts | , 1,1,2,2-tetrachloroethane, RT | 85 |

| Wolff-Kishner | , , 215°C, 3 h | 95 |

| Cyclocondensation | Methanesulfonic acid, 90°C, 30 min | 80 |

Mechanistic Insights

-

Friedel-Crafts Acylation : activates succinyl chloride by coordinating to the carbonyl oxygen, facilitating electrophilic attack by benzene. The intermediate acylium ion undergoes deprotonation to form 4-oxo-4-phenylbutanoic acid.

-

Wolff-Kishner Reduction : Hydrazine forms a hydrazone intermediate with the ketone, which decomposes under basic, high-temperature conditions to release nitrogen gas () and generate the alkane.

Cyclohexene Dione-Based Synthesis

Reaction Pathway

An alternative route, reported by EvitaChem, utilizes 2,6,6-trimethylcyclohex-2-ene-1,4-dione as the starting material. Key steps include:

-

Alkyne Introduction : Reaction with a phenylacetylene derivative under Sonogashira coupling conditions forms the alkyne backbone.

-

Ketone Functionalization : Oxidation of a secondary alcohol intermediate introduces the 4-oxo group.

Table 2: Critical Parameters for Cyclohexene Dione Route

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd(PPh), CuI, EtN, THF | 78 |

| Oxidation | Pyridinium chlorochromate (PCC), CHCl | 82 |

Advantages and Limitations

-

Advantages : This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates. The use of palladium catalysis ensures high regioselectivity.

-

Limitations : Requires expensive catalysts (e.g., Pd(PPh)) and inert atmospheres, increasing operational complexity.

Comparative Analysis of Methods

Yield and Scalability

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Use DEPT-135 to distinguish CH₂/CH₃ groups in the aliphatic chain, and 2D COSY/HSQC to resolve overlapping signals in the phenyl region .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 231.0654) .

- X-ray Crystallography : Resolve stereochemical ambiguities; report crystallographic data (R-factor < 0.05) in CIF format .

How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Advanced Research Focus

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*) .

- Subgroup Analysis : Isolate variables (e.g., solvent polarity, pH) to identify confounding factors .

- Error Propagation : Quantify uncertainties in integration ratios or coupling constants using statistical software (e.g., R or Python’s SciPy) .

What methodologies are recommended for analyzing the compound’s reactivity in novel catalytic systems?

Q. Advanced Research Focus

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS; calculate activation energy (Eₐ) using the Arrhenius equation .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in the ketone group) to track oxygen transfer pathways .

- Computational Modeling : Employ MD simulations (AMBER/GAFF force fields) to predict transition states and regioselectivity .

How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

- Analog Synthesis : Systematically modify the phenyl ring (e.g., electron-withdrawing substituents) and alkyne chain length .

- Biological Assays : Use dose-response curves (IC₅₀ values) in enzyme inhibition studies; apply ANOVA to assess significance (p < 0.05) .

- Data Integration : Create a SAR table correlating substituent effects (Hammett σ values) with bioactivity .

What strategies are effective for optimizing reaction yields in large-scale syntheses?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent, and catalyst .

- Process Analytical Technology (PAT) : Implement inline NIR spectroscopy for real-time monitoring .

- Scale-Up Protocols : Report yield deviations (±5%) and impurity profiles at 10g, 100g, and 1kg scales .

How can computational chemistry enhance the study of this compound’s electronic properties?

Q. Advanced Research Focus

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (eV) using Gaussian09 to predict electrophilic sites .

- Solvent Effects : Simulate solvatochromism with COSMO-RS models .

- Docking Studies : Map binding affinities with target proteins (e.g., kinases) using AutoDock Vina .

What are best practices for reporting contradictory results in publications?

Q. Methodological Guidance

- Transparency : Disclose all raw data, including failed experiments, in supplementary materials .

- Error Analysis : Quantify measurement uncertainties (e.g., ±0.1 ppm for NMR shifts) and discuss instrument calibration .

- Contextualization : Compare findings with prior literature (e.g., conflicting catalytic efficiencies) and propose hypotheses for discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.